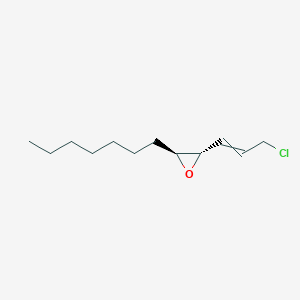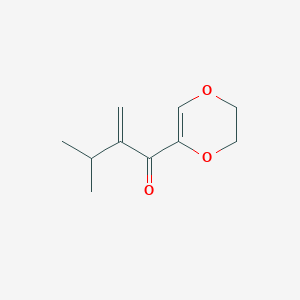![molecular formula C9H11NOSi B12596188 4-[Hydroxy(dimethyl)silyl]benzonitrile CAS No. 609353-70-0](/img/structure/B12596188.png)
4-[Hydroxy(dimethyl)silyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(dimethyl)silyl]benzonitrile is an organosilicon compound characterized by the presence of a hydroxy group, two methyl groups attached to a silicon atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile typically involves the reaction of 4-cyanophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(dimethyl)silyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: Formation of 4-[Oxidized(dimethyl)silyl]benzonitrile.
Reduction: Formation of 4-[Hydroxy(dimethyl)silyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-[Hydroxy(dimethyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(dimethyl)silyl]benzonitrile depends on the specific reaction or application. In general, the hydroxy group can act as a nucleophile, participating in various chemical reactions. The silicon atom, with its unique properties, can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the silicon moiety, making it less versatile in certain applications.
4-[Methoxy(dimethyl)silyl]benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity.
Uniqueness
4-[Hydroxy(dimethyl)silyl]benzonitrile stands out due to the presence of both a hydroxy group and a silicon atom, providing unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and uses in various fields.
Properties
CAS No. |
609353-70-0 |
|---|---|
Molecular Formula |
C9H11NOSi |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
InChI Key |
XRSDMDRANDFFIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)



![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)




![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
silane](/img/structure/B12596173.png)

![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
